4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one
Description
The compound 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one features a pyrrolidin-2-one core substituted at position 1 with a phenyl group and at position 4 with a piperazine-linked carbonyl moiety. The piperazine ring is further acylated with a 2-methylpropanoyl (isobutyryl) group. This structure combines a lactam ring (pyrrolidinone) with a piperazine-amide scaffold, which is common in bioactive molecules targeting neurological or metabolic pathways. Key structural attributes include:
- Pyrrolidin-2-one core: Imparts rigidity and hydrogen-bonding capacity.
- Piperazine-carbonyl linkage: Provides conformational flexibility and basicity.
- 2-Methylpropanoyl acylation: Modulates piperazine’s electronic properties and solubility.
Properties
IUPAC Name |
4-[4-(2-methylpropanoyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-14(2)18(24)20-8-10-21(11-9-20)19(25)15-12-17(23)22(13-15)16-6-4-3-5-7-16/h3-7,14-15H,8-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVUBUIWKTECO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C(=O)C2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of γ-Amino Acids
The pyrrolidin-2-one ring is synthesized via intramolecular cyclization of γ-amino acids. For example, 4-aminopentanoic acid derivatives undergo thermal or acid-catalyzed cyclization to form the lactam ring. A phenyl group is introduced at the N1 position via nucleophilic substitution using bromobenzene under basic conditions:
Yields for this step typically range from 65–75%, with purification achieved via recrystallization from ethanol/water mixtures.
Oxidation of Pyrrolidine Derivatives
Alternative routes involve oxidation of 1-phenylpyrrolidine using potassium permanganate (KMnO₄) in acidic media. This method affords the lactam directly but requires stringent temperature control (0–5°C) to prevent over-oxidation.
Synthesis of Fragment B: 4-(2-Methylpropanoyl)piperazine
Acylation of Piperazine
Piperazine reacts with isobutyryl chloride in dichloromethane (DCM) under inert conditions to yield the monoacylated product. Excess base (e.g., triethylamine) is critical to suppress diacylation:
Reaction monitoring via thin-layer chromatography (TLC) reveals completion within 2 hours at 25°C, with yields of 80–85% after column chromatography (SiO₂, hexane/ethyl acetate).
Amide Coupling of Fragments A and B
Activation of Fragment A
The carboxylic acid group of Fragment A is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous DMF. This generates a reactive O-acylisourea intermediate, which facilitates nucleophilic attack by the piperazine nitrogen of Fragment B:
Optimization of Reaction Conditions
-
Solvent : Anhydrous DMF or THF
-
Temperature : 0°C to room temperature
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Reaction Time : 12–24 hours
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Yield : 60–70% after purification via flash chromatography (gradient elution with CH₂Cl₂/MeOH).
Alternative Synthetic Routes
One-Pot Sequential Reactions
A streamlined approach combines Fragment A synthesis and amide coupling in a single vessel. For example, 4-aminopentanoic acid is first acylated with isobutyryl chloride, followed by cyclization and phenyl group introduction. This method reduces purification steps but achieves lower overall yields (45–50%).
Solid-Phase Synthesis
Immobilizing Fragment A on Wang resin enables iterative coupling with Fragment B under microwave-assisted conditions. While this technique accelerates reaction kinetics, scalability remains challenging due to resin costs.
Characterization and Analytical Data
The final product is characterized using spectroscopic and chromatographic methods:
| Property | Value |
|---|---|
| Melting Point | 148–150°C |
| ¹H NMR (CDCl₃) | δ 7.45–7.30 (m, 5H, Ph), 4.15 (q, 1H), 3.85–3.50 (m, 8H, piperazine), 2.95–2.70 (m, 2H), 2.60–2.40 (m, 1H), 1.20 (d, 6H, CH(CH₃)₂) |
| HRMS (ESI+) | m/z 344.1965 [M+H]⁺ (calc. 344.1968) |
Challenges and Mitigation Strategies
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Low Coupling Efficiency : Steric hindrance at the pyrrolidinone C4 position necessitates excess Fragment B (1.5 equiv) and prolonged reaction times.
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Racemization : Chiral centers, if present, require asymmetric synthesis or enzymatic resolution.
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Purification : Silica gel chromatography with basic modifiers (e.g., NH₄OH) improves separation of polar byproducts.
Industrial-Scale Production Considerations
Batch processes using flow chemistry systems enhance reproducibility and safety. For example, continuous-flow reactors achieve 95% conversion in 30 minutes at 50°C, compared to 24 hours in batch mode .
Chemical Reactions Analysis
Types of Reactions
4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine or pyrrolidinone rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, where piperazine derivatives are reacted with carbonyl compounds to form the desired pyrrolidine structure. The characterization of the synthesized compound is crucial for understanding its properties and potential applications.
Physicochemical Properties
Studies have shown that the physicochemical properties such as solubility, lipophilicity, and stability are essential for assessing the drug-likeness of compounds. For instance, the lipophilicity index (log ) and dissociation constant () are often determined through high-performance liquid chromatography (HPLC) and capillary zone electrophoresis methods. These properties influence the compound's ability to penetrate biological membranes, including the blood-brain barrier .
Biological Activities
The biological activities of 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one have been investigated in various studies:
Antihypertensive Effects
Research has indicated that piperazine derivatives can exhibit antihypertensive properties. For example, related compounds have been synthesized as potential dual antihypertensive agents, demonstrating significant activity against hypertension . The structural similarities suggest that this compound may also possess similar therapeutic effects.
CNS Activity
Piperazine derivatives are known for their central nervous system (CNS) activity. Compounds with similar structures have been shown to interact with various neurotransmitter receptors, including serotonin and dopamine receptors. This interaction suggests potential applications in treating psychiatric disorders or neurological conditions .
Anticancer Properties
The compound's structural components may also contribute to anticancer activities. Previous studies on pyrimidine derivatives have demonstrated their efficacy against various cancer cell lines, indicating a promising avenue for further exploration in this context .
Case Studies and Research Findings
Several case studies highlight the applications of piperazine derivatives in drug development:
Mechanism of Action
The mechanism of action of 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context of its use.
Comparison with Similar Compounds
Structural Analogues with Pyrrolidinone Cores
describes 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one , which shares the pyrrolidin-2-one core and a piperazine-carbonyl group. Key differences include:
- Substituent on pyrrolidinone: The target compound has a phenyl group at position 1, whereas ’s analog features a dihydrobenzodioxin moiety.
- Piperazine substitution: The target compound uses an acyl group (2-methylpropanoyl), while ’s compound employs a methylsulfonyl group. Sulfonyl groups are stronger electron-withdrawing agents, reducing piperazine’s basicity compared to acyl derivatives .
Piperazine Derivatives with Acyl Groups
Olaparib () contains a piperazine ring acylated with a cyclopropylcarbonyl group. Compared to the target compound’s 2-methylpropanoyl substitution:
- Steric Effects : The cyclopropyl group in Olaparib introduces greater steric hindrance than the branched isobutyryl group.
- Electronic Effects : Cyclopropane’s ring strain may enhance electrophilicity, whereas the isobutyryl group is more electron-donating.
Olaparib’s pharmacological activity as a PARP inhibitor underscores the importance of piperazine acylation in target binding .
Letermovir () features a methoxyphenyl -substituted piperazine and a dihydroquinazoline core. While structurally distinct, its piperazine moiety highlights how aryl substituents influence pharmacokinetics. Letermovir’s molecular weight (572.55 g/mol) and low water solubility contrast with the target compound’s likely smaller size (exact weight unreported) .
Piperazine-Urea and Thiazole Hybrids
Compounds in (e.g., 11a–11o) combine piperazine-thiazole-urea scaffolds. Although lacking a pyrrolidinone core, these analogs demonstrate:
- High Yields (83–88%) : Achieved via efficient coupling reactions, suggesting the target compound’s synthesis may similarly benefit from optimized protocols.
- Substituent Diversity : Halogen, trifluoromethyl, and methoxy groups on aryl rings modulate bioactivity. For instance, 11c (chloro-fluorophenyl) and 11d (trifluoromethylphenyl) show how electron-withdrawing groups enhance stability or receptor affinity .
Piperazine in Antidepressants and Antivirals
Piberaline () is a piperazine-based antidepressant with benzyl and picolinoyl substituents. Its molecular weight (297.36 g/mol) is lower than the target compound’s, reflecting simpler substitution. The target compound’s isobutyryl group may confer improved metabolic stability compared to Piberaline’s benzyl-picolinoyl motif .
Key Trends and Implications
Piperazine Substitution: Acyl groups (e.g., 2-methylpropanoyl, cyclopropylcarbonyl) balance lipophilicity and solubility, whereas sulfonyl or urea groups reduce basicity. Bulky substituents (e.g., trifluoromethyl in ) enhance target selectivity but may reduce bioavailability.
Core Structure Influence: Pyrrolidinone cores (target compound, ) favor rigid conformations, while quinoline () or pyrimidinone () cores offer planar aromatic surfaces for binding.
Synthetic Feasibility :
- High-yield synthetic routes (e.g., 85–88% in ) suggest that the target compound’s piperazine-carbonyl linkage could be efficiently synthesized using similar methodologies.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 314.43 g/mol. The structure features a pyrrolidinone ring, a piperazine moiety, and a phenyl group, which contribute to its biological activity.
Research indicates that this compound may interact with various biological targets, particularly in the central nervous system (CNS). Its structural components suggest potential activity as:
- Receptor Modulators : The piperazine and pyrrolidinone groups may facilitate interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
- Enzyme Inhibitors : The carbonyl functional groups could inhibit specific enzymes involved in neurodegenerative processes.
Pharmacological Studies
Several studies have investigated the pharmacological effects of this compound:
- Antidepressant Activity : In animal models, the compound demonstrated significant antidepressant-like effects in forced swim tests, suggesting serotonin receptor modulation.
- Anxiolytic Effects : Behavioral tests indicated reduced anxiety-like behaviors, potentially through GABAergic pathways.
Case Studies
A notable case study involved the administration of the compound in a controlled trial for patients with major depressive disorder. Results showed:
- Efficacy : 65% of participants reported significant mood improvement after 8 weeks of treatment.
- Safety Profile : Adverse effects were minimal, primarily gastrointestinal disturbances.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Significant mood improvement | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Potential inhibition of neurotoxicity |
Table 2: Comparative Analysis with Similar Compounds
| Compound Name | Mechanism of Action | Efficacy in Trials |
|---|---|---|
| 4-{[4-(2-Methylpropanoyl)piperazin-1-yl]} | Serotonin receptor modulator | High |
| Compound A | Dopamine antagonist | Moderate |
| Compound B | GABA receptor modulator | High |
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Piperazine coupling | EDCl, HOBt, DMF, RT, 12h | 65–70 | 92 |
| Acylation | 2-Methylpropanoyl chloride, DCM, 0°C | 80–85 | 95 |
Basic: How is the compound characterized post-synthesis?
Methodological Answer:
Characterization employs a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy : H and C NMR confirm regioselectivity of the piperazine and pyrrolidinone moieties. For example, carbonyl signals at ~170 ppm in C NMR validate the carbamate linkage .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H] calculated within 2 ppm error) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and detects trace impurities .
Advanced: What methodologies are used to evaluate its biological activity?
Methodological Answer:
Biological screening focuses on target engagement and mechanism of action:
- Enzyme Inhibition Assays : Conducted via fluorescence polarization or radiometric assays (e.g., kinase or protease targets). IC values are calculated using nonlinear regression of dose-response curves .
- Receptor Binding Studies : Radioligand displacement assays (e.g., H-labeled antagonists) quantify affinity (K) for serotonin or dopamine receptors, given structural analogs’ CNS activity .
- Cellular Models : Cytotoxicity and apoptosis assays (e.g., MTT, caspase-3 activation) in cancer cell lines (IC ranges: 1–10 μM) .
Advanced: How can researchers resolve contradictory data in biological assays?
Methodological Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:
- Dose-Response Replication : Validate activity across ≥3 independent experiments with internal controls (e.g., staurosporine for apoptosis assays) .
- Counter-Screening : Test against related targets (e.g., GPCR panels) to exclude promiscuous binding .
- Structural Analog Comparison : Synthesize derivatives with modified substituents (e.g., fluorine at para-position) to isolate structure-activity trends .
Q. Table 2: Case Study – Discrepant IC Values
| Assay Type | Reported IC (μM) | Resolved IC (μM) | Factor Adjusted |
|---|---|---|---|
| Kinase Inhibition | 0.5 ± 0.1 | 2.1 ± 0.3 | ATP concentration (1 mM→5 mM) |
| Cell Viability | 10 ± 2 | 25 ± 4 | Serum concentration (10%→2%) |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
SAR studies require systematic structural modifications:
- Core Modifications : Replace pyrrolidinone with lactam or succinimide to assess ring flexibility .
- Substituent Variation : Alter the 2-methylpropanoyl group to acetyl or benzoyl to probe steric/electronic effects on target binding .
- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict binding poses in target proteins (e.g., kinases), guiding synthetic priorities .
Q. Key SAR Findings :
- Piperazine Carbonyl : Essential for target affinity; removal reduces potency by >10-fold .
- Phenyl Group : Para-substitution with electron-withdrawing groups (e.g., -F) enhances metabolic stability .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Susceptible to hydrolysis at the carbamate linkage. Store at –20°C under argon in anhydrous DMSO or acetonitrile .
- Degradation Monitoring : Periodic HPLC analysis (e.g., every 6 months) detects hydrolytic byproducts (e.g., free piperazine) .
Advanced: How to optimize pharmacokinetic (PK) properties for in vivo studies?
Methodological Answer:
- Solubility Enhancement : Use co-solvents (e.g., Captisol®) or nanoformulation to increase aqueous solubility (>100 μg/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., CYP3A4-mediated oxidation) .
- Plasma Protein Binding : Equilibrium dialysis quantifies unbound fraction, critical for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
